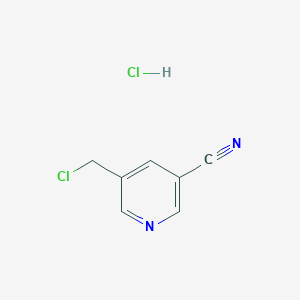
5-(Chloromethyl)nicotinonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
5-(Chloromethyl)nicotinonitrile hydrochloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of a variety of nicotinonitrile derivatives. For instance, in one study, the synthesis and characteristics of 5-Bromo-nicotinonitrile were investigated. The method involved chlorinating 5-Bromo-nicotinic acid with SOCl2 to prepare 5-Bromo-nicotinate, followed by reactions to produce 5-Bromo-nicotinamide and eventually 5-Bromo-nicotinonitrile. This method yielded a total yield of over 48% (Chen Qi-fan, 2010).
Biological Evaluation
In the realm of medicinal chemistry, this compound has been utilized in the synthesis of compounds for biological evaluation. For instance, a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives were synthesized and evaluated for their inhibitory potential against SIRT1. The synthesis process involved ultrasound-assisted multi-component reactions (MCRs) under specific conditions, leading to the identification of potent inhibitors (Chandrasekhar Challa et al., 2021).
Chemical Studies and Corrosion Inhibition
The compound has also found applications in chemical studies, especially concerning corrosion inhibition. A study focused on the corrosion inhibition action of newly synthesized furanylnicotinamidine derivatives on carbon steel. The investigation involved multiple techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. This study highlighted the compound's potential as a green corrosion inhibitor, with promising efficiency and non-toxicity profiles (A. Fouda et al., 2020).
Synthesis and Antitumor Evaluation
This compound has also been used in the synthesis of compounds for antitumor evaluation. For example, some new fused and binary pyridine derivatives containing the nicotinonitrile moiety were synthesized and tested for cytotoxicity against Ehrlich ascites cells in vitro. This study provided insights into the antitumor activities of these synthesized compounds, indicating potential medicinal applications (M. Waly et al., 2013).
Other Chemical Synthesis Applications
Moreover, the compound has been employed in the facile synthesis of nicotinonitriles and various other chemical compounds. For instance, novel protocols have been developed for the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These protocols are advantageous due to their short reaction times, excellent yields, and the ability to afford substrate diversity (E. Hussein et al., 2019).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H318 which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye damage respectively . There are several precautionary statements associated with it, including P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 .
特性
IUPAC Name |
5-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXSCWBUYDTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)
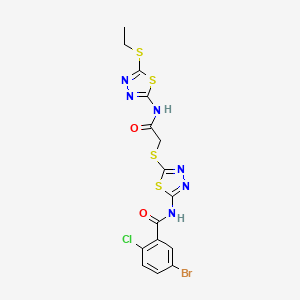
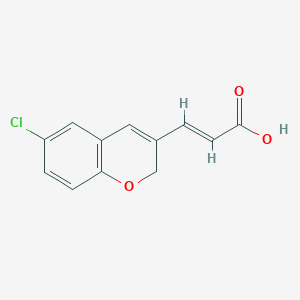
![(Z)-methyl 2-(6-fluoro-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719974.png)
![5-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2719975.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719977.png)
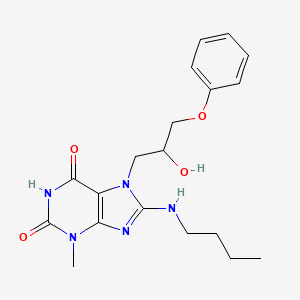
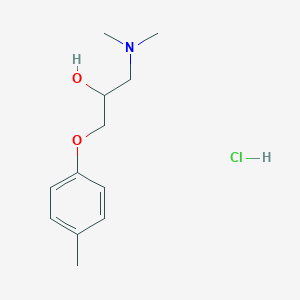
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719980.png)
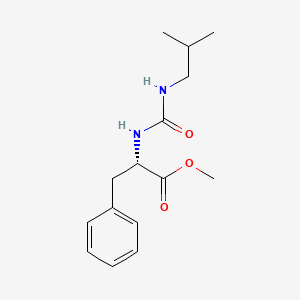
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)